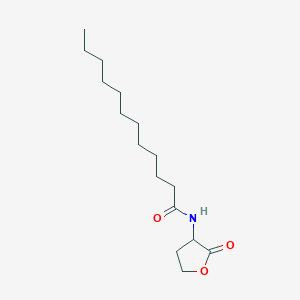

N-Dodecanoyl-DL-homoserine lactone

Vue d'ensemble

Description

N-Dodecanoyl-DL-homoserine lactone: is a member of the N-acyl homoserine lactone family. It is a signaling molecule involved in quorum sensing, a mechanism used by bacteria for cell-to-cell communication. This compound plays a crucial role in regulating gene expression and coordinating various physiological activities in bacterial populations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-DL-homoserine lactone can be synthesized through the reaction of dodecanoic acid with DL-homoserine lactone. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Dodecanoyl-DL-homoserine lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-dodecanoyl-DL-homoserine.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: N-Dodecanoyl-DL-homoserine.

Reduction: N-Dodecanoyl-DL-homoserinol.

Substitution: Various substituted lactones depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: N-Dodecanoyl-DL-homoserine lactone is used to study quorum sensing mechanisms in bacteria. It helps in understanding how bacterial populations coordinate their behavior and regulate gene expression .

Biology: In biological research, this compound is used to investigate bacterial communication and its impact on host-pathogen interactions. It is also used to study the role of quorum sensing in biofilm formation and antibiotic resistance .

Medicine: By targeting quorum sensing pathways, it is possible to disrupt bacterial communication and reduce virulence .

Industry: In industrial applications, this compound is used in the development of biosensors for detecting bacterial contamination. It is also explored for its potential in bioremediation processes .

Mécanisme D'action

N-Dodecanoyl-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a receptor-ligand complex, which then interacts with the bacterial DNA to regulate gene expression . The molecular targets include various transcriptional regulators and signaling pathways involved in bacterial communication and virulence .

Comparaison Avec Des Composés Similaires

- N-Heptanoyl-DL-homoserine lactone

- N-Octanoyl-DL-homoserine lactone

- N-Decanoyl-DL-homoserine lactone

- N-3-oxododecanoyl-L-homoserine lactone

- N-3-hydroxydecanoyl-L-homoserine lactone

Uniqueness: N-Dodecanoyl-DL-homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This compound is particularly effective in certain bacterial species, making it a valuable tool for studying species-specific quorum sensing mechanisms .

Activité Biologique

N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a signaling molecule belonging to the family of N-acyl homoserine lactones (AHLs), which are crucial for quorum sensing in various bacterial species. This compound, produced by Chromobacterium violaceum, plays significant roles in microbial communication and has been shown to influence host immune responses and microbial physiology. This article reviews the biological activity of C12-HSL, focusing on its effects on bacterial behavior, immune modulation, and potential applications in biotechnology.

1. Quorum Sensing and Bacterial Behavior

C12-HSL is primarily recognized for its role in quorum sensing, a mechanism that allows bacteria to coordinate their behavior in response to population density.

- Impact on Salmonella enterica : Research indicates that C12-HSL alters the fatty acid and protein profiles of Salmonella enterica during cultivation. Specifically, exposure to C12-HSL leads to changes that mimic a transition to stationary phase, suggesting that this AHL can modulate growth dynamics and stress responses in bacteria. Notably, the presence of C12-HSL increased levels of thiol-related proteins, enhancing the bacteria's ability to resist oxidative stress .

- Detection Sensitivity : Advanced techniques like surface-enhanced Raman spectroscopy have demonstrated the ability to detect C12-HSL at concentrations below 1 nanomolar, indicating its potent signaling capability even at low concentrations .

2. Immune Modulation

C12-HSL has been shown to significantly influence immune responses in mammalian cells.

- Cytokine Production : Studies have demonstrated that C12-HSL induces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in mouse monocytic cells (RAW264.7). This activation occurs through the NF-κB signaling pathway, highlighting its role as an immunomodulator .

- Apoptosis Induction : C12-HSL has also been implicated in triggering apoptosis through endoplasmic reticulum (ER) stress pathways in bone marrow-derived macrophages. The compound activates key ER stress markers and leads to mitochondrial dysfunction, further contributing to apoptotic signaling .

3. Case Studies and Research Findings

Several studies provide insights into the biological activities associated with C12-HSL:

4. Implications for Biotechnology

The unique properties of C12-HSL suggest potential applications in biotechnology:

- Biocontrol Agents : Given its ability to modulate microbial behavior and enhance stress resistance, C12-HSL could be utilized as a biocontrol agent in agricultural settings, promoting beneficial microbial communities while suppressing pathogens.

- Therapeutic Applications : Understanding how C12-HSL influences immune responses may lead to novel therapeutic strategies for modulating inflammation or enhancing immune function against infections.

Propriétés

IUPAC Name |

N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLZMOKUUPJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346599 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-38-8 | |

| Record name | N-Dodecanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) in bacterial communication?

A: C12-HSL is a quorum sensing (QS) signaling molecule, also known as an autoinducer, produced by certain bacteria. It plays a crucial role in bacterial cell-to-cell communication, allowing them to coordinate gene expression and behavior based on population density. [, , , , , ].

Q2: How does C12-HSL impact the virulence of Brucella species?

A: In Brucella, C12-HSL influences the expression of the virB operon, which encodes the Type IV Secretion System (T4SS) [, ]. This system is essential for Brucella's intracellular survival and virulence. Interestingly, both the inactivation and overexpression of virB, influenced by C12-HSL levels, have been shown to be detrimental for Brucella's survival within macrophages []. This suggests a tightly regulated expression of virB in a cell-density-dependent manner, mediated by C12-HSL.

Q3: Beyond bacteria, does C12-HSL affect mammalian cells?

A: Research has shown that C12-HSL produced by Chromobacterium violaceum can stimulate the production of inflammatory cytokines in mammalian monocytic cell lines. This occurs through the activation of the NF-κB signaling pathway, demonstrating a potential cross-kingdom interaction of this bacterial signaling molecule [].

Q4: How does C12-HSL influence Salmonella Enteritidis under anaerobic conditions?

A: While Salmonella does not produce AHLs, it can sense them. Under anaerobic conditions, C12-HSL has been shown to promote biofilm formation in Salmonella Enteritidis []. This effect is linked to the increased expression of adrA, suggesting a role for C12-HSL in modulating intracellular c-di-GMP levels and influencing biofilm formation. []. Additionally, C12-HSL has been shown to affect the metabolism of Salmonella enterica under anaerobic conditions, leading to changes in glucose consumption and the abundance of various metabolites [].

Q5: Are there any analytical techniques used to study C12-HSL?

A: Several analytical techniques are employed to study C12-HSL. Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the molecule in bacterial cultures []. High-performance liquid chromatography (HPLC) is another technique employed to analyze C12-HSL concentration, particularly when studying its impact on bacterial metabolism [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.